N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole-5-carboxamide core linked to a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl scaffold. The azepane-1-carbonyl substituent at the 4-position of the tetrahydrobenzothiazole ring distinguishes it from structurally related analogs. This compound is hypothesized to exhibit multitarget biological activity due to its hybrid pharmacophore design, combining elements of benzothiazoles (known for kinase inhibition) and azepane derivatives (associated with GPCR modulation) .
Properties
IUPAC Name |
N-[4-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c26-20(14-8-9-16-17(12-14)29-13-28-16)24-22-23-19-15(6-5-7-18(19)30-22)21(27)25-10-3-1-2-4-11-25/h8-9,12,15H,1-7,10-11,13H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHJARFCAWJBDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : C24H28N4O3
- Molecular Weight : 420.5 g/mol
The synthesis typically involves multi-step processes that incorporate azepane and benzo[d][1,3]dioxole moieties, which are known for their diverse biological activities.
2.1 Anticancer Activity
Research has indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For example:
- In a study involving various benzodioxole derivatives, compounds similar to this compound demonstrated cytotoxic effects against Hep3B liver cancer cells with IC50 values ranging from 3.94 to 9.12 mM . Notably, derivatives with amide groups showed enhanced cytotoxicity compared to their non-amide counterparts.
The anticancer activity may be attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have shown that certain derivatives can significantly decrease the number of cells in the G1 phase and induce apoptosis through the activation of caspase pathways .
3. Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using the DPPH assay. Compounds derived from benzodioxole structures showed promising results in scavenging free radicals .
4.1 Case Study: Hep3B Cell Line
In a detailed study analyzing the effects on Hep3B cells:
- Compound 2a (a derivative of benzo[d][1,3]dioxole) exhibited a significant reduction in cell proliferation rates compared to controls treated with Doxorubicin .
| Treatment | % Cell Viability |
|---|---|
| Control | 100% |
| Doxorubicin | 30% |
| Compound 2a | 25% |
This indicates a strong potential for these compounds in cancer therapeutics.
4.2 Comparative Studies
Comparative studies have also been conducted with other known anticancer agents:
- The selectivity index (SI) for certain derivatives was significantly higher than that of established drugs like Rucaparib and Doxorubicin . This suggests that these new compounds could offer effective alternatives with potentially fewer side effects.
5.
This compound represents a promising candidate in the realm of anticancer and antioxidant therapies. Its ability to induce apoptosis and inhibit cell proliferation highlights its potential utility in treating various cancers. Further research is warranted to fully elucidate its mechanisms and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs are summarized in Table 1 , focusing on variations in substituents, molecular weight, and synthetic yields.
Spectral and Physicochemical Properties
- IR Spectroscopy: Benzo[d][1,3]dioxole-5-carboxamide derivatives exhibit characteristic C=O stretches at ~1660–1680 cm⁻¹ and NH stretches at ~3150–3400 cm⁻¹.
- NMR : The tetrahydrobenzothiazole moiety shows distinct aromatic proton signals at δ 7.8–6.8 ppm, while azepane protons resonate as broad multiplets (δ 1.1–2.5 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
